Silane, (8-bromooctyl)trichloro-

Description

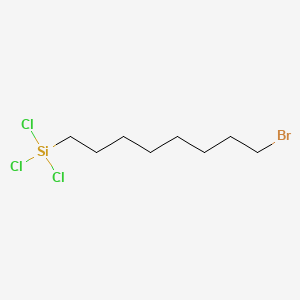

Silane, (8-bromooctyl)trichloro- (CAS: 70892-80-7) is an organosilicon compound characterized by a trichlorosilane head group (-SiCl₃) and an 8-bromooctyl alkyl chain. This structure enables dual functionality: the trichlorosilane moiety facilitates covalent bonding to hydroxylated surfaces (e.g., silicon, glass), while the brominated alkyl chain serves as a reactive handle for further chemical modifications, such as nucleophilic substitution or click chemistry .

Its primary applications include surface functionalization in biosensors, nanomaterials, and polymer composites, where controlled interfacial properties are critical .

Properties

IUPAC Name |

8-bromooctyl(trichloro)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrCl3Si/c9-7-5-3-1-2-4-6-8-13(10,11)12/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNALYQQZDWQQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCBr)CCC[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrCl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6072184 | |

| Record name | Silane, (8-bromooctyl)trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70892-80-7 | |

| Record name | (8-Bromooctyl)trichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70892-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (8-bromooctyl)trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070892807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (8-bromooctyl)trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (8-bromooctyl)trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, (8-bromooctyl)trichloro- typically involves the reaction of octyltrichlorosilane with bromine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Preparation of Octyltrichlorosilane: This is achieved by reacting octyl alcohol with trichlorosilane in the presence of a catalyst.

Bromination: The octyltrichlorosilane is then reacted with bromine to introduce the bromine atom at the desired position on the octyl chain.

Industrial Production Methods: In industrial settings, the production of Silane, (8-bromooctyl)trichloro- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Silane, (8-bromooctyl)trichloro- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Hydrolysis: The trichlorosilane group can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

Water or Aqueous Solutions: For hydrolysis reactions.

Major Products:

Substituted Silanes: Depending on the nucleophile used in substitution reactions.

Silanols: Formed during hydrolysis reactions.

Scientific Research Applications

Silane, (8-bromooctyl)trichloro- has a wide range of applications in scientific research, including:

Surface Modification: Used to create self-assembled monolayers (SAMs) on various substrates, enhancing surface properties such as hydrophobicity or adhesion.

Nanotechnology: Employed in the functionalization of nanoparticles for targeted delivery systems in medicine.

Material Science: Utilized in the development of advanced coatings and composites with improved mechanical and chemical properties.

Mechanism of Action

The primary mechanism of action for Silane, (8-bromooctyl)trichloro- involves its role as a coupling agent. The trichlorosilane group reacts with the substrate surface, forming a covalent bond, while the organic group interacts with the organic molecule. This dual reactivity allows for the formation of stable, functionalized surfaces and materials.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Properties of Trichlorosilane Derivatives

Biological Activity

Silane, (8-bromooctyl)trichloro- is a chemical compound with the molecular formula and a molecular weight of approximately 323.93 daltons. It is categorized as a silane coupling agent, which plays a significant role in enhancing the adhesion between organic and inorganic materials. This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and relevant case studies.

Structure and Composition

The structure of Silane, (8-bromooctyl)trichloro- features a brominated octyl chain attached to a trichlorosilane group. This unique configuration allows it to interact effectively with various substrates, making it valuable in multiple fields including materials science and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 323.93 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Silane coupling agents like (8-bromooctyl)trichloro- are known for their ability to modify surfaces at the molecular level. They can create reactive sites on surfaces that facilitate further chemical reactions or enhance surface properties such as hydrophobicity or biocompatibility.

- Surface Modification : The compound can form self-assembled monolayers (SAMs) on various substrates, which can significantly alter the physical and chemical properties of the surface.

- Biocompatibility : Studies indicate that silanes can improve the biocompatibility of materials used in biomedical applications by reducing protein adsorption and cell adhesion.

Case Studies

- Stent Coatings : Research has demonstrated that silane compounds, including (8-bromooctyl)trichloro-, can be used to coat stents to prevent restenosis by controlling drug release rates and minimizing inflammatory responses associated with polymer coatings .

- Antibacterial Applications : Silane coupling agents have been explored for their potential antibacterial properties when applied as coatings on medical devices. The incorporation of bromine in the octyl chain may enhance antimicrobial efficacy against certain pathogens .

Toxicity and Safety Considerations

While silanes are generally considered safe when handled properly, they can pose hazards if inhaled or ingested. Toxicological studies suggest that exposure to high concentrations may lead to respiratory issues or skin irritation . Proper safety protocols should be followed during handling and application.

Comparative Studies

A comparative analysis of various silane coupling agents indicates that (8-bromooctyl)trichloro- exhibits superior performance in specific applications due to its unique structure:

| Silane Compound | Application Area | Performance Rating |

|---|---|---|

| (8-bromooctyl)trichloro- | Stent Coatings | High |

| (3-aminopropyl)triethoxysilane | Adhesion Improvement | Medium |

| (3-mercaptopropyl)trimethoxysilane | Antimicrobial Coatings | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.